REACTION_CXSMILES
|
[B]1[B]C([B]B(C(OCC(OC(B(C2[B][B][B][B]2)[B]C2[B][B][B][B]2)=O)[C:18]2[C:40]3[NH:41][C:20](=[CH:21][C:22]4[NH:26][C:25]([CH:27]=[C:28]5[N:32]=[C:31]([CH:33]=[C:34]6[N:38]=[C:37]([CH:39]=3)[C:36](C)=[C:35]6CCC(O)=O)[C:30](CCC(O)=O)=[C:29]5C)=[C:24](C)[C:23]=4C(OC(B(C3[B][B][B][B]3)[B]C3[B][B][B][B]3)=O)COC(B(C3[B][B][B][B]3)[B]C3[B][B][B][B]3)=O)[C:19]=2C)=O)C2[B][B][B][B]2)[B][B]1.COC(=O)CC1C(CC(OC)=O)=CNC=1>C(Cl)Cl>[CH2:21]1[C:22]2[NH:26][C:25](=[CH:24][CH:23]=2)[CH2:27][C:28]2[NH:32][C:31](=[CH:30][CH:29]=2)[CH2:33][C:34]2[NH:38][C:37](=[CH:36][CH:35]=2)[CH2:39][C:40]2[NH:41][C:20]1=[CH:19][CH:18]=2 |^1:0,1,3,13,14,15,16,17,19,20,21,22,65,66,67,68,69,71,72,73,74,81,82,83,84,85,87,88,89,90,96,97,98,99,100,101|
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Name
|
boronated porphyrin
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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[B]1[B][B]C([B]1)[B]B(C2[B][B][B][B]2)C(=O)OCC(C3=C(C4=CC5=C(C(=C(N5)C=C6C(=C(C(=N6)C=C7C(=C(C(=N7)C=C3N4)C)CCC(=O)O)CCC(=O)O)C)C)C(COC(=O)B([B]C8[B][B][B][B]8)C9[B][B][B][B]9)OC(=O)B([B]C1[B][B][B][B]1)C1[B][B][B][B]1)C)OC(=O)B([B]C1[B][B][B][B]1)C1[B][B][B][B]1
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Name
|
Pyrrole-3,4-diacetic acid dimethyl ester
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CC1=CNC=C1CC(=O)OC)=O
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
|
C(Cl)Cl
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Control Type
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UNSPECIFIED
|
Setpoint
|
25 °C
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Type
|
CUSTOM
|
Details
|
to stir at 25° C. under N2 for approximately 1.5 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
as shown in Reaction Scheme 1
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Type
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CUSTOM
|
Details
|
deoxygenated with nitrogen (N2) for 20 minutes
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Duration
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20 min
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Type
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ADDITION
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Details
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15 μl of BF3.Et2O was added
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1C2=CC=C(N2)CC3=CC=C(N3)CC4=CC=C(N4)CC5=CC=C1N5
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |